N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Catalog No.
S12677928
CAS No.
M.F
C12H13N3O2S
M. Wt
263.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propa...

Product Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

InChI

InChI=1S/C12H13N3O2S/c1-3-10(16)13-12-14-11(15-18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15,16)

InChI Key

VXUGROVHJZJJBN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide is a chemical compound classified as a thiadiazole derivative. Its molecular formula is C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S, and it has a molecular weight of approximately 263.32 g/mol. The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, and is substituted with a propanamide group and a 4-methoxyphenyl moiety. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions are feasible with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur, where the thiadiazole ring can be substituted with different functional groups depending on the reaction conditions and reagents used.

These reactions allow for the modification of the compound to generate derivatives with potentially enhanced properties.

Research indicates that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide exhibits significant biological activity. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. The compound's mechanism of action may involve the inhibition of specific enzymes and pathways relevant to disease processes, making it a candidate for drug development in treating various conditions, including bacterial infections and cancer.

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves several steps:

  • Formation of the Thiadiazole Ring: This is achieved through the reaction of 4-methoxyphenylhydrazine with carbon disulfide followed by cyclization.
  • Amidation: The resulting thiadiazole is then reacted with propanoyl chloride or propanoic acid to form the final amide product.

The synthesis can be optimized for yield and purity through techniques such as recrystallization or chromatography.

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for potential therapeutic uses in treating infections and cancer.
  • Agriculture: The compound may also have applications in agrochemicals for pest control or plant growth regulation.
  • Material Science: It can serve as a building block for synthesizing more complex materials with desired properties.

Studies on N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide have explored its interactions at the molecular level. For instance, it has been shown to bind to specific proteins and nucleic acids, influencing their function. These interactions are crucial for understanding the compound's biological effects and potential therapeutic mechanisms.

Several compounds share structural similarities with N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1,3,4-ThiadiazoleBasic thiadiazole structureAntimicrobial properties
2-Phenyl-1,3,4-thiadiazoleSubstituted thiadiazole with phenyl groupAnticancer and anti-inflammatory effects
N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamideSimilar amide structure but different substituentsDiverse pharmacological activities

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide stands out due to its specific structural features that enhance its biological activity and selectivity. The combination of the methoxy group on the phenyl ring and the propanamide functionality contributes to its unique profile compared to other thiadiazole derivatives. This specificity makes it a valuable candidate for further research in medicinal chemistry and related fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

263.07284784 g/mol

Monoisotopic Mass

263.07284784 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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